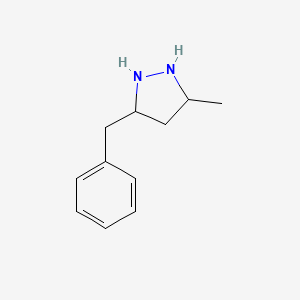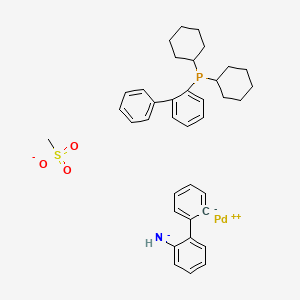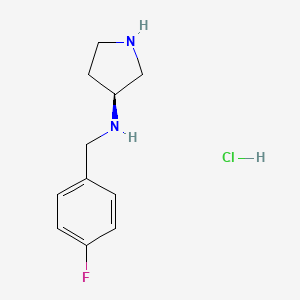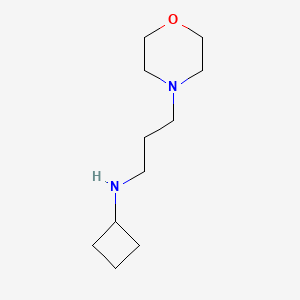
N-(3-morpholinopropyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Morpholin-4-yl)propyl]cyclobutanamine is a chemical compound with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol . It is characterized by the presence of a morpholine ring attached to a cyclobutanamine structure via a propyl chain. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(Morpholin-4-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(Morpholin-4-yl)propyl]cyclobutanone, while reduction could produce N-[3-(Morpholin-4-yl)propyl]cyclobutanamine derivatives with altered amine functionalities.
Scientific Research Applications
N-[3-(Morpholin-4-yl)propyl]cyclobutanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Morpholin-4-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and cyclobutanamine structure allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine: Contains a cyclohexane ring, offering different steric and electronic properties.
Uniqueness
N-[3-(Morpholin-4-yl)propyl]cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclobutanamine |
InChI |
InChI=1S/C11H22N2O/c1-3-11(4-1)12-5-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
InChI Key |
OLDLEKVHDIFAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)
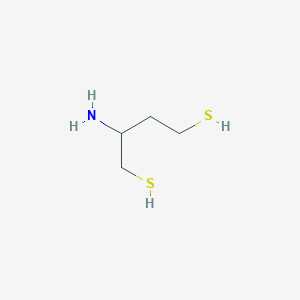
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
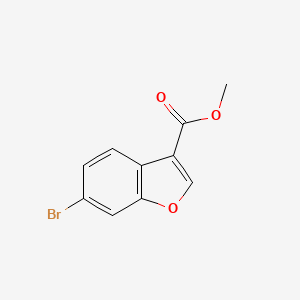
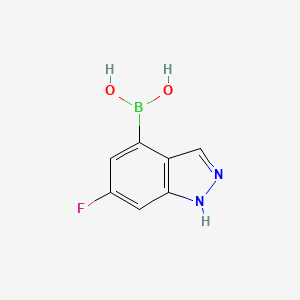
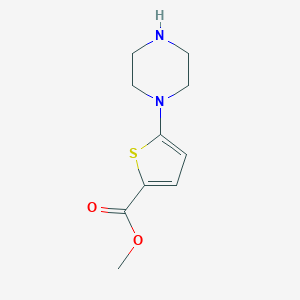
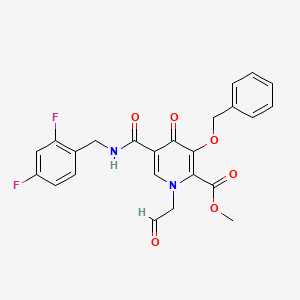
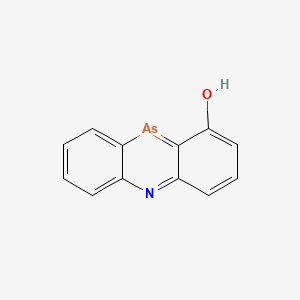
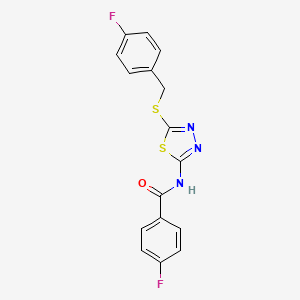
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B15130809.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)
